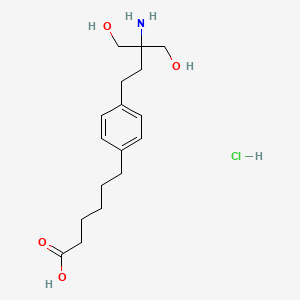![molecular formula C10H10N2O2 B586059 2-(2-甲基-1H-吡咯[2,3-b]吡啶-3-基)乙酸 CAS No. 7546-50-1](/img/structure/B586059.png)
2-(2-甲基-1H-吡咯[2,3-b]吡啶-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is related to a series of compounds that have been evaluated as PI3K/mTOR dual inhibitors, which are of interest in cancer treatment .
Synthesis Analysis
The synthesis of related compounds involves the design and evaluation of a series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives . The specific synthesis process for “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is not detailed in the available sources.科学研究应用
合成吡咯并[2′,3′4,5]呋喃[3,2-c]吡啶-2-羧酸
这项研究涉及合成吡咯并[2′,3′:4,5]呋喃[3,2-c]吡啶-2-羧酸衍生物,这些衍生物在结构上与2-(2-甲基-1H-吡咯[2,3-b]吡啶-3-基)乙酸相关。合成过程包括将丙烯酸衍生物转化为叠氮化物,然后进行环化和还原,得到相应的羧酸(Bencková & Krutošíková, 1997)。
吡咯衍生物的环缩合反应
该研究讨论了通过酰基烯酮S,N-和N,N-缩醛与马来酸酐和马来酰亚胺的环缩合反应形成3-吡咯烯-2-酮-3-乙酸衍生物和其他吡咯衍生物。这种方法为各种吡咯和吡啶衍生物提供了一步合成的途径,展示了吡咯[2,3-b]吡啶-3-基)乙酸类似物在化学合成中的多功能性(Gupta, Ila, & Junjappa, 1988)。
结构和分子研究
生长素生理学中的结构表征
研究了1H-吡咯[2, 3-b]吡啶-3-乙酸的分子几何结构,类似于植物生长激素吲哚-3-乙酸,显示了其在生长素生理学和植物生长调节中的潜在应用(Antolić, Kojić-Prodić, & Magnus, 2000)。
植物生长激素的Hartree-Fock研究
一项从头算Hartree-Fock研究探讨了1-H-吡咯[3,2-b]吡啶-3-基乙酸的潜在能量表面,将其与已知作为植物生长激素的吲哚-3-乙酸衍生物进行比较。这项研究突出了化合物的稳定构象及其分子内氢键,有助于其在植物生理学中的潜在应用(Ramek & Tomić, 2001)。
未来方向
作用机制
Target of Action
The primary targets of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s known that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers . Therefore, the genetic and cellular environment in which the compound acts is a significant factor in its efficacy.
属性
IUPAC Name |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRGDKPJTFSVNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678009 |
Source


|
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
CAS RN |
7546-50-1 |
Source


|
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7546-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)





